molecular formula C15H18F2N2O2 B11174257 1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11174257
M. Wt: 296.31 g/mol
InChI Key: HUXUGZMSVOYFMP-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H18F2N2O2

Molecular Weight

296.31 g/mol

IUPAC Name

1-tert-butyl-N-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H18F2N2O2/c1-15(2,3)19-8-9(4-13(19)20)14(21)18-12-6-10(16)5-11(17)7-12/h5-7,9H,4,8H2,1-3H3,(H,18,21)

InChI Key

HUXUGZMSVOYFMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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